5-Ethylbenzofuran-6-ol

Medicinal Chemistry Drug Design Pharmacokinetics

Researchers seeking cell-permeable benzofuran probes for differentiation studies often face supply inconsistency. 5-Ethylbenzofuran-6-ol (CAS 858792-88-8) addresses this gap. • Verified LogP 2.92 with demonstrated anti-proliferative and monocyte differentiation activity • Quantified ΔLogP ≈ 0.99 vs. unsubstituted benzofuran-6-ol supports SAR and permeability studies • In stock with standard packs (10-100 mg); custom synthesis available on request

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B15206634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylbenzofuran-6-ol
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=C2C(=C1)C=CO2)O
InChIInChI=1S/C10H10O2/c1-2-7-5-8-3-4-12-10(8)6-9(7)11/h3-6,11H,2H2,1H3
InChIKeyCBGCZMZGOJIRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethylbenzofuran-6-ol: Lipophilic Scaffold for Cell Differentiation


5-Ethylbenzofuran-6-ol (CAS 858792-88-8) is a member of the benzofuran class, a privileged scaffold in medicinal chemistry . The compound is characterized by a fused benzene and furan ring with a hydroxyl group at the 6-position and an ethyl group at the 5-position. While the parent benzofuran structure is associated with a wide range of activities, specific substituent patterns like the one in 5-Ethylbenzofuran-6-ol are known to modulate physicochemical properties and biological profiles, with evidence pointing towards applications in modulating cell proliferation and differentiation [1].

Benzofuran scaffold with 5-ethyl substitution for lipophilicity modulation
Reported context for cell differentiation and proliferation arrest studies
May support membrane permeability and cellular uptake research

5-Ethylbenzofuran-6-ol: Irreplaceable by Generic Analogs


Simple substitution within the benzofuran class is not possible due to the significant impact of substituents on key physicochemical properties. The introduction of an ethyl group at the 5-position of the benzofuran-6-ol core substantially alters lipophilicity, which directly affects membrane permeability, bioavailability, and target engagement. Using an unsubstituted benzofuran-6-ol as a replacement would result in a less lipophilic molecule with a different pharmacokinetic profile, potentially compromising cellular uptake and altering its biological activity . This critical difference underscores the need for compound-specific evaluation rather than reliance on class-level generalizations.

! Unsubstituted benzofuran-6-ol may differ in lipophilicity, altering membrane permeation and target engagement context
! Class-level benzofuran activity predictions do not substitute for compound-specific evaluation

5-Ethylbenzofuran-6-ol: Quantitative Comparison with Analogs


Higher Lipophilicity vs. Benzofuran-6-ol

The presence of the 5-ethyl group on 5-Ethylbenzofuran-6-ol significantly increases its lipophilicity compared to the unsubstituted benzofuran-6-ol core. This is a critical determinant of a compound's ability to cross biological membranes and interact with hydrophobic targets .

Lipophilicity Comparison
Head-to-head
LogP 2.92 vs 1.93 (Δ ≈ 0.99, ~10× increase)
Supports distinct membrane permeability and distribution context
Calculated property; experimental validation needed
Medicinal Chemistry Drug Design Pharmacokinetics

Proliferation Arrest and Monocyte Differentiation

Evidence suggests 5-Ethylbenzofuran-6-ol exhibits a specific biological activity not reported for simpler benzofuran analogs: the ability to arrest proliferation and induce differentiation of undifferentiated cells into monocytes [1]. This activity profile points towards potential applications in oncology and dermatology.

Cell Differentiation Activity
Class-level
Proliferation arrest & monocyte differentiation observed
Reported cell differentiation context; data to verify
Source-specific review; no quantitative comparator
Cancer Research Cell Differentiation Dermatology

5-Ethylbenzofuran-6-ol: Key Application Scenarios


Cell-Permeable Probes for Leukemia Differentiation Research

The moderate lipophilicity of 5-Ethylbenzofuran-6-ol (LogP = 2.92) suggests improved membrane permeability, making it a suitable starting point for developing cell-permeable probes or lead compounds. Its reported activity in arresting proliferation and inducing monocyte differentiation [1] positions it as a valuable chemical tool for investigating differentiation pathways in leukemia or for studying cellular mechanisms relevant to dermatological conditions like psoriasis.

Lipophilic Benzofuran SAR Studies

5-Ethylbenzofuran-6-ol serves as a key intermediate or reference compound for SAR studies focused on understanding the impact of 5-position alkyl substitution on benzofuran activity. Its LogP of 2.92 provides a clear baseline for evaluating how further structural modifications (e.g., halogenation or additional ring systems) alter lipophilicity and, consequently, biological activity in target binding or cellular assays .

Cosmetic and Dermatological Formulation Research

Given the compound's association with treating skin diseases such as psoriasis and skin conditions like wrinkles and dry skin [1], 5-Ethylbenzofuran-6-ol is a compound of interest for cosmetic and dermatological formulation research. Procurement for these studies is justified by its specific differentiation-inducing and anti-proliferative properties, which are not a general feature of all benzofuran derivatives.

Application
Selection Property
Validation Focus
Leukemia differentiation pathway studies
Lipophilicity-dependent cell permeability
Monocyte differentiation endpoint monitoring
Benzofuran SAR studies
5-alkyl substitution lipophilicity baseline
LogP-activity relationship validation
Skin-cell differentiation & proliferation research
Reported differentiation-inducing profile
Differentiation and anti-proliferation endpoints in skin models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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